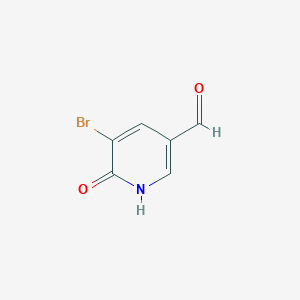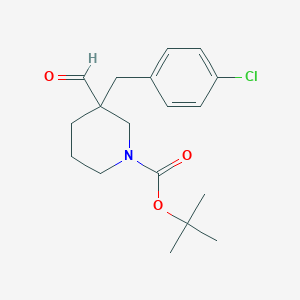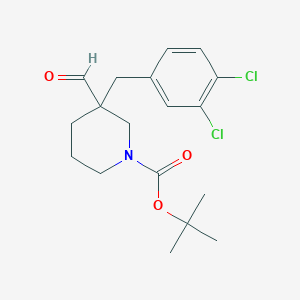![molecular formula C9H7IN2O B1325020 1-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone CAS No. 1015609-03-6](/img/structure/B1325020.png)
1-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone, commonly known as IPPE, is a chemical compound that has gained attention in the fields of pharmaceuticals. It is a reagent used in the synthesis of potent VEGFR-2 inhibitors .
Molecular Structure Analysis
The molecular formula of 1-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone is C9H7IN2O. It has a molecular weight of 286.07 g/mol. The SMILES string representation is CC(=O)c1cnc2[nH]cc(I)c2c1 .Physical And Chemical Properties Analysis
The compound is a solid . More detailed physical and chemical properties might be found in specialized databases or literature.Aplicaciones Científicas De Investigación
Functionalization and Synthesis
- Functionalization of 1H-pyrrolo[2,3-b]pyridine : The study by Minakata et al. (1992) explores the functionalization of 1H-pyrrolo[2,3-b]pyridine, aiming to develop compounds for agrochemicals and functional materials. This includes introducing amino groups and creating podant-type compounds and polyacetylene with 1H-pyrrolo[2,3-b]pyridyl groups, showcasing the chemical versatility of similar compounds (Minakata, Itoh, Komatsu, & Ohshiro, 1992).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : Salimon, Salih, and Hussien (2011) synthesized 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone and evaluated its antimicrobial activity. The compound showed significant antimicrobial effects with minimum inhibitory concentration values ranging from 30.2 to 43.2 μg cm-3 (Salimon, Salih, & Hussien, 2011).
Antiviral Properties
- Antiviral Activity of Pyridine Derivatives : Attaby et al. (2006) synthesized a compound similar to 1-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone and studied its antiviral properties, including anti-HSV1 and anti-HAV-MBB activities. This demonstrates the potential of related compounds in antiviral applications (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Catalytic Applications
- Synthesis of Pyrido Fused Systems : A study by Almansa et al. (2008) discusses the synthesis of pyrazolopyridines and other pyrido fused systems, showcasing the catalytic and synthetic applications of similar compounds (Almansa, Virgili, Carceller, & Grima-Poveda, 2008).
Biological Activities
- Antibacterial and Plant Growth Regulatory Activities : Liu et al. (2007) synthesized new 1H-1,2,4-triazole derivatives containing pyridine and evaluated their antibacterial and plant growth regulatory activities, highlighting the potential biological applications of similar compounds (Liu, Tao, Dai, Jin, & Fang, 2007).
Quantum Mechanical Modeling
- Modeling and Reactivity Studies : Cataldo et al. (2014) conducted quantum mechanical modeling of fluoromethylated-pyrrol derivatives to study their reactivities, structures, and vibrational properties, indicating the importance of computational approaches in understanding the properties of similar compounds (Cataldo, Castillo, Br, & An, 2014).
Safety and Hazards
Propiedades
IUPAC Name |
1-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O/c1-5(13)6-2-7-8(10)4-12-9(7)11-3-6/h2-4H,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQVDDRXKXQBMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(NC=C2I)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640150 |
Source


|
| Record name | 1-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone | |
CAS RN |
1015609-03-6 |
Source


|
| Record name | 1-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,8-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1324943.png)



![1-[2-(4-Ethylanilino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324950.png)
![1-[2-(2,5-Dimethoxyanilino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324951.png)
![1,3-dimethyl-6-piperazino-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1324954.png)
![1-{2-[(5-Chloro-2-pyridinyl)amino]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B1324956.png)
![2-{4-[1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperazino}-1-ethanol](/img/structure/B1324957.png)

![6-(1,4-diazepan-1-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1324959.png)